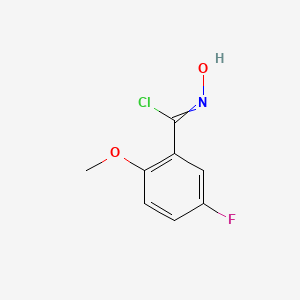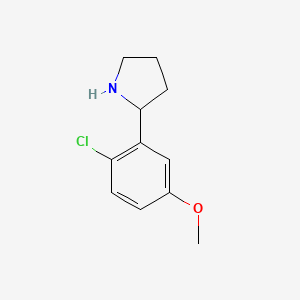
Diethyl (2-Methyl-4-nitrophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 2-methyl-4-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-methyl-4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diethyl phosphite can be coupled with 2-methyl-4-nitrobenzyl bromide using a palladium catalyst and a suitable ligand . This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
化学反応の分析
Types of Reactions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Methyl-4-aminophenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 2-Methyl-4-nitrophenylphosphonic acid.
科学的研究の応用
Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
作用機序
The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .
類似化合物との比較
Similar Compounds
- Diethyl (4-Nitrophenyl)phosphonate
- Diethyl (4-Methylbenzyl)phosphonate
- Diethyl (4-Nitrobenzyl)phosphonate
Uniqueness
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and materials science. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions .
特性
分子式 |
C11H16NO5P |
|---|---|
分子量 |
273.22 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3 |
InChIキー |
DSJPQMWLICAABG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)






![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)




